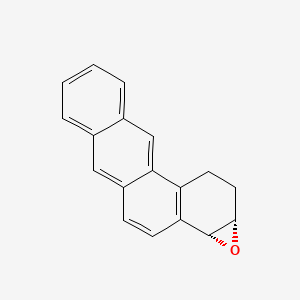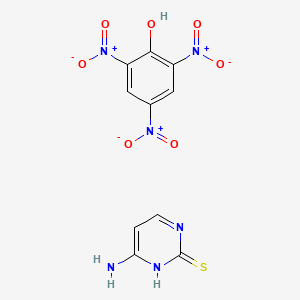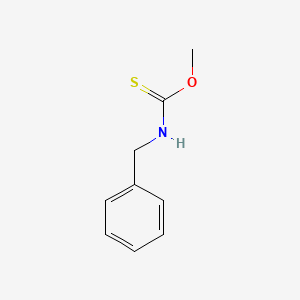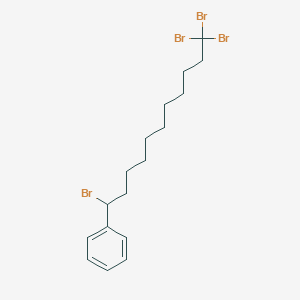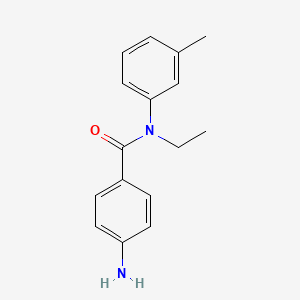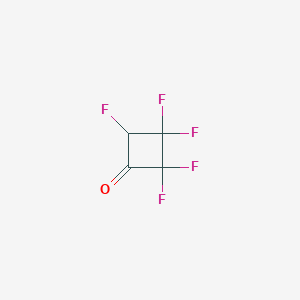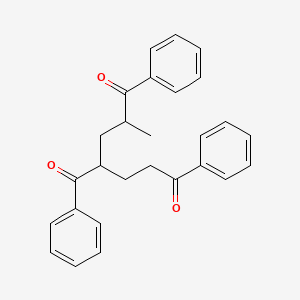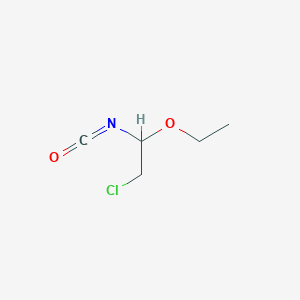
2-Chloro-1-ethoxy-1-isocyanatoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-ethoxy-1-isocyanatoethane is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of ethane, featuring a chloro, ethoxy, and isocyanato group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-1-isocyanatoethane typically involves the reaction of 2-chloroethanol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroethyl chloroformate, which then reacts with an amine to form the isocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-ethoxy-1-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Amines: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Chloro-1-ethoxy-1-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-ethoxy-1-isocyanatoethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but lacks the ethoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a trimethoxy group instead of an isocyanato group.
1-Chloro-2-isocyanatoethane: Lacks the ethoxy group.
Uniqueness
2-Chloro-1-ethoxy-1-isocyanatoethane is unique due to the presence of both an ethoxy and an isocyanato group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
62971-06-6 |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
2-chloro-1-ethoxy-1-isocyanatoethane |
InChI |
InChI=1S/C5H8ClNO2/c1-2-9-5(3-6)7-4-8/h5H,2-3H2,1H3 |
Clé InChI |
IZOREWYHVWXHRH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
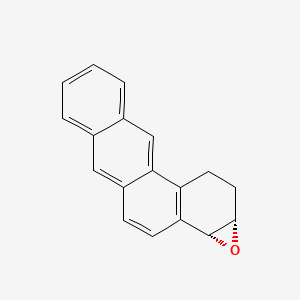
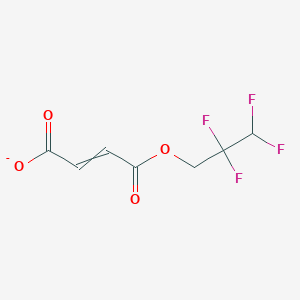
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
